3-Bromo-4-ethylbenzoic acid
Overview
Description
3-Bromo-4-ethylbenzoic acid: is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 4-ethylbenzoic acid
Starting Material: 4-ethylbenzoic acid
Reagent: Bromine (Br2)
Catalyst: Iron (Fe) or Ferric bromide (FeBr3)
Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)
Reaction Conditions: The reaction is typically carried out at room temperature. The bromine is added dropwise to a solution of 4-ethylbenzoic acid in the solvent, with the catalyst present. The reaction mixture is stirred until the bromination is complete.
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Industrial Production Methods
- Industrial production of 3-bromo-4-ethylbenzoic acid may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
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Oxidation and Reduction
Oxidation: The ethyl group can be oxidized to a carboxylic acid group, converting 3-bromo-4-ethylbenzoic acid to 3-bromo-4-carboxybenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-ethylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, concentrated nitric acid (HNO3) for nitration.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Nucleophilic Substitution: 3-hydroxy-4-ethylbenzoic acid, 3-amino-4-ethylbenzoic acid, etc.
Electrophilic Substitution: 3-bromo-4-ethyl-2-nitrobenzoic acid, 3-bromo-4-ethylbenzenesulfonic acid, etc.
Oxidation: 3-bromo-4-carboxybenzoic acid.
Reduction: 4-ethylbenzoic acid.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: 3-Bromo-4-ethylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology
Biochemical Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethylbenzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-3-ethylbenzoic acid: Bromine and ethyl groups are swapped in position.
3-Chloro-4-ethylbenzoic acid: Chlorine atom instead of bromine.
Uniqueness
- The presence of both a bromine atom and an ethyl group on the benzene ring gives 3-bromo-4-ethylbenzoic acid unique reactivity and properties compared to its analogs. The bromine atom provides a site for nucleophilic substitution, while the ethyl group influences the compound’s steric and electronic properties.
Properties
IUPAC Name |
3-bromo-4-ethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESCTMXEQFNKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428510 | |
Record name | 3-bromo-4-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99548-53-5 | |
Record name | 3-bromo-4-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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